molecular formula C4H7ClN2O B3026926 Isoxazol-3-ylmethanamine hydrochloride CAS No. 1187933-48-7

Isoxazol-3-ylmethanamine hydrochloride

Cat. No.: B3026926
CAS No.: 1187933-48-7
M. Wt: 134.56
InChI Key: WMXMOAZXQDREPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazol-3-ylmethanamine hydrochloride is a chemical compound with the molecular formula C4H6N2O·HCl It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Mechanism of Action

Target of Action

Isoxazol-3-ylmethanamine hydrochloride, also known as (1,2-oxazol-3-yl)methanamine hydrochloride, is a compound that has been studied for its potential inhibitory activity against acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic cleft.

Mode of Action

The compound interacts with AChE, potentially inhibiting its activity . This inhibition could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound could potentially affect the regulation of acetylcholine, a neurotransmitter essential for many functions in the body, including muscle contraction and heart rate.

Result of Action

The inhibition of AChE can lead to an increase in acetylcholine levels, which could have various effects depending on the specific physiological context . For example, in the nervous system, this could enhance nerve signal transmission.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoxazol-3-ylmethanamine hydrochloride can be synthesized through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form isoxazole derivatives. This reaction typically requires the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process . Another method involves the condensation of β-keto esters with hydroxylamine in the presence of an alkali, which produces isoxazole derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of metal-free synthetic routes is also gaining popularity due to their eco-friendly nature and reduced toxicity .

Chemical Reactions Analysis

Types of Reactions

Isoxazol-3-ylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield isoxazole-3-carboxylic acid derivatives, while reduction can produce isoxazol-3-ylmethanamine derivatives .

Scientific Research Applications

Isoxazol-3-ylmethanamine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Isoxazol-3-ylmethanamine hydrochloride can be compared with other similar compounds, such as:

    Isoxazole: The parent compound, which serves as the core structure for various derivatives.

    Isoxazole-3-carboxylic acid: A derivative with different functional groups, leading to distinct chemical and biological properties.

    Isoxazole-5-carboxylic acid: Another derivative with unique properties and applications.

This compound is unique due to its specific structure and the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1,2-oxazol-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.ClH/c5-3-4-1-2-7-6-4;/h1-2H,3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXMOAZXQDREPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187933-48-7
Record name 3-Isoxazolemethanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-oxazol-3-ylmethanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoxazol-3-ylmethanamine hydrochloride
Reactant of Route 2
Isoxazol-3-ylmethanamine hydrochloride
Reactant of Route 3
Isoxazol-3-ylmethanamine hydrochloride
Reactant of Route 4
Isoxazol-3-ylmethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
Isoxazol-3-ylmethanamine hydrochloride
Reactant of Route 6
Isoxazol-3-ylmethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.